3-Aminopropanehydrazidedihydrochloride

Catalog No.
S14038795
CAS No.
M.F
C3H11Cl2N3O
M. Wt
176.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminopropanehydrazidedihydrochloride

Product Name

3-Aminopropanehydrazidedihydrochloride

IUPAC Name

3-aminopropanehydrazide;dihydrochloride

Molecular Formula

C3H11Cl2N3O

Molecular Weight

176.04 g/mol

InChI

InChI=1S/C3H9N3O.2ClH/c4-2-1-3(7)6-5;;/h1-2,4-5H2,(H,6,7);2*1H

InChI Key

RGZFCKLTOWWORI-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(=O)NN.Cl.Cl

3-Aminopropanehydrazidedihydrochloride is a chemical compound characterized by its two hydrochloride groups attached to a hydrazine derivative. It is primarily recognized for its potential applications in pharmaceuticals and as a reagent in organic synthesis. The compound's structure can be represented as follows:

NH2C3H8N2Cl2\text{NH}_2\text{C}_3\text{H}_8\text{N}_2\text{Cl}_2

This compound exhibits properties typical of amines and hydrazines, making it useful in various

, including:

  • Substitution Reactions: The hydrazine moiety can undergo nucleophilic substitution, allowing it to react with electrophiles.
  • Condensation Reactions: It can form imines or other derivatives through condensation with carbonyl compounds.
  • Redox Reactions: As an amine, it can act as a reducing agent in certain contexts, particularly in organic synthesis.

These reactions highlight the compound's versatility in synthetic chemistry.

Research indicates that 3-Aminopropanehydrazidedihydrochloride may exhibit various biological activities. Compounds containing hydrazine groups are often studied for their potential as:

  • Antioxidants: They may help in reducing oxidative stress by scavenging free radicals.
  • Antimicrobial Agents: Some derivatives have shown activity against bacteria and fungi.
  • Potential Neuroprotective Effects: Due to their ability to inhibit certain enzymes, they may be explored for treating neurodegenerative diseases.

The specific biological activities of 3-Aminopropanehydrazidedihydrochloride require further investigation to fully understand its therapeutic potential.

Several methods have been developed for synthesizing 3-Aminopropanehydrazidedihydrochloride, including:

  • Hydrazine Hydrate Reaction: Reacting propanediol with hydrazine hydrate under acidic conditions.
  • Amination of Halogenated Precursors: Starting from halogenated propane derivatives, followed by reaction with hydrazine.
  • Direct Synthesis from Amino Acids: Utilizing amino acids as starting materials through a series of chemical transformations.

These methods vary in complexity and yield, with some being more suitable for industrial applications than others.

3-Aminopropanehydrazidedihydrochloride has several notable applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological disorders.
  • Agricultural Chemicals: Its derivatives may be used in developing pesticides or herbicides.
  • Research Reagents: In laboratory settings, it is utilized for synthesizing other complex organic molecules.

These applications underscore the compound's importance in both industrial and research contexts.

Interaction studies involving 3-Aminopropanehydrazidedihydrochloride focus on its reactivity with other compounds and its biological interactions. Key areas include:

  • Enzyme Inhibition: Investigating its role as an inhibitor of specific enzymes involved in metabolic pathways.
  • Binding Studies: Assessing how well it binds to receptors or proteins, which can inform drug design efforts.

These studies are crucial for understanding how the compound functions at a molecular level.

Several compounds share structural similarities with 3-Aminopropanehydrazidedihydrochloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Properties
1,2-DiaminopropaneContains two amine groupsStronger reducing agent due to multiple amines
HydrazineSimple hydrazine structureMore reactive due to lack of steric hindrance
3-Aminobutyric acidSimilar amine structure but longer carbon chainPotentially different biological activities

Uniqueness of 3-Aminopropanehydrazidedihydrochloride

What sets 3-Aminopropanehydrazidedihydrochloride apart is its dual hydrochloride groups, which enhance its solubility and reactivity compared to similar compounds. This feature may contribute to its unique pharmacological properties and make it a valuable candidate for further research and development in medicinal chemistry.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

5

Exact Mass

175.0279174 g/mol

Monoisotopic Mass

175.0279174 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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